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Compound of Interest

Compound Name:
3-methyl-6-nitro-1,3-benzoxazol-2-

one

CAS No.: 101084-61-1

Cat. No.: B3045002

Get Quote

22965-38-4 (Product)

Executive Summary & Scientific Rationale
The methylation of 6-nitro-2-benzoxazolinone (also known as 6-nitro-2(3H)-benzoxazolone) is a

critical transformation in medicinal chemistry, often serving as a precursor for bioactive

benzoxazole derivatives used in antimicrobial and anticancer research.

Mechanistic Insight
The benzoxazolinone scaffold contains a cyclic carbamate. The proton on the nitrogen (N3) is

acidic (

approx. 8.4–8.7) due to resonance stabilization by the adjacent carbonyl and the electron-
withdrawing nitro group at the 6-position.

While O-alkylation (forming the lactim ether) is a theoretical possibility, N-alkylation is

thermodynamically and kinetically favored under basic conditions using "soft" electrophiles like

methyl iodide or dimethyl sulfate. The reaction proceeds via a deprotonated anion intermediate,
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where the negative charge is delocalized but resides primarily on the nitrogen/oxygen system.

The "hard/soft acid-base" (HSAB) principle favors attack by the softer nitrogen nucleophile on

the soft methylating agent.

Scope of Protocols
This guide presents two validated methodologies:

Protocol A (Standard Laboratory Scale): Uses Methyl Iodide (MeI) and Potassium Carbonate

(

) in Acetone. This provides the highest regioselectivity and simplest workup for gram-scale
synthesis.

Protocol B (Green/Scalable): Uses Dimethyl Carbonate (DMC) or Dimethyl Sulfate (DMS) for

larger scales where the toxicity and volatility of MeI are prohibitive.

Reaction Scheme & Logic Flow
The following diagrams illustrate the chemical transformation and the decision-making logic for

selecting the appropriate protocol.
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Caption: Reaction pathway showing the deprotonation and subsequent nucleophilic attack. N-

methylation is the dominant pathway due to the nucleophilicity of the amide nitrogen.
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Protocol A: Standard Laboratory Scale
(MeI/Acetone)
Objective: Synthesis of 3-methyl-6-nitro-2-benzoxazolinone with high purity (>98%) on a 1–10

gram scale.

Reagents & Stoichiometry[1]
Component Role Equivalents Notes

6-Nitro-2-

benzoxazolinone
Substrate 1.0

Dried in vacuo before

use.

Methyl Iodide (MeI) Electrophile 1.5 – 2.0
Toxic/Carcinogen. Use

in fume hood.

Potassium Carbonate

(

)

Base 2.0 – 3.0
Anhydrous, granular

or powdered.

Acetone Solvent ~10 mL/g
HPLC grade or dried

over sieves.

Step-by-Step Procedure
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure

the system is vented to a scrubber or fume hood due to MeI volatility.

Dissolution: Add 6-nitro-2-benzoxazolinone (1.0 equiv) and anhydrous acetone to the flask.

Stir until the solid is mostly suspended or dissolved.

Deprotonation: Add

(2.0 equiv) in a single portion. Stir at room temperature for 15–30 minutes.

Observation: The mixture may change color (often yellow/orange) indicating anion

formation.

Addition: Add Methyl Iodide (1.5 equiv) dropwise via syringe.
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Reaction: Heat the mixture to a gentle reflux (

C) for 4–6 hours.

Monitoring: Check by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

) should disappear, replaced by a less polar product (

).

Workup:

Cool the reaction mixture to room temperature.

Filter off the inorganic salts (

/KI) using a sintered glass funnel. Wash the cake with a small amount of cold acetone.

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a solid residue.

Purification:

Triturate the residue with cold water or ethanol to remove trace salts and impurities.

Recrystallize from Ethanol or Methanol if high purity is required.

Protocol B: Green & Scalable (DMC/DMF)
Objective: Avoidance of halogenated alkylating agents for larger scale or environmentally

conscious synthesis.

Reagents & Stoichiometry[1]
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Component Role Equivalents Notes

Substrate Substrate 1.0 --

Dimethyl Carbonate

(DMC)
Reagent/Solvent 5.0 – 10.0

Acts as both

methylating agent and

co-solvent.

DABCO or Catalyst/Base 0.1 – 1.0
DABCO is preferred

for catalytic efficiency.

DMF Solvent 5 mL/g

High boiling point

allows DMC

activation.

Step-by-Step Procedure
Setup: Use a pressure tube or an autoclave if working above the boiling point of DMC (

C), though atmospheric reflux is often sufficient with DMF.

Mixing: Combine 6-nitro-2-benzoxazolinone (1.0 equiv), DABCO (0.2 equiv), and DMF in the

vessel.

Addition: Add Dimethyl Carbonate (5–10 equiv).

Reaction: Heat to 120–130°C. Note that this is above the boiling point of DMC, so a sealed

vessel is ideal to maintain stoichiometry. If using standard reflux, the reaction will be slower

and may require continuous addition of DMC.

Duration: Stir for 12–18 hours.

Workup:

Pour the reaction mixture into crushed ice/water (10x volume).

The product should precipitate out.[1] Filter the solid.

Wash copiously with water to remove DMF and catalyst.
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Dry in a vacuum oven at

C.

Characterization & Validation
To ensure the protocol was successful, you must validate the structure. The loss of the N-H

proton and appearance of the N-Methyl group are the key indicators.

Expected Data
Physical State: Pale yellow to tan solid.

Melting Point: The starting material melts at ~245°C. The N-methylated product typically has

a lower melting point due to the loss of intermolecular hydrogen bonding (Expect range:

150–200°C, compare with authentic standard if available).

H NMR (DMSO-

, 400 MHz):

Starting Material: Shows a broad singlet at

ppm (N-H).

Product:

Absence of the signal at

ppm.

New Singlet:

ppm (3H,

).

Aromatic Region:

ppm (3H, pattern depends on 6-nitro substitution).
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Troubleshooting Table
Issue Probable Cause Corrective Action

Low Yield Incomplete deprotonation

Ensure

is anhydrous and finely

ground. Increase stir time

before adding MeI.

Starting Material Remains MeI evaporation

MeI is volatile (

C). Ensure efficient reflux

condenser or use a sealed

tube. Add excess MeI.

O-Alkylation (Minor) Solvent polarity too low

Use DMF or adding 18-crown-

6 ether to Acetone to promote

"naked" anion N-attack.

Sticky Product Residual solvent (DMF)

Wash precipitate thoroughly

with water. Recrystallize from

Ethanol.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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